molecular formula C16H11FN2O4 B11062793 3-(1,3-Benzodioxol-5-yl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole

3-(1,3-Benzodioxol-5-yl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole

Cat. No.: B11062793
M. Wt: 314.27 g/mol
InChI Key: KWKNHWIUSMXWFV-UHFFFAOYSA-N
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Description

[3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL (4-FLUOROPHENYL) ETHER: is a complex organic compound that features a combination of benzodioxole, oxadiazole, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL (4-FLUOROPHENYL) ETHER typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and oxadiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the ether linkage.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents or nitrating agents under controlled temperatures.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, it can serve as a probe or marker due to its unique structural features, aiding in the study of biochemical pathways.

Industry: In industrial applications, the compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism by which [3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL (4-FLUOROPHENYL) ETHER exerts its effects involves interactions with specific molecular targets. The benzodioxole and oxadiazole groups can interact with enzymes or receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, allowing it to effectively influence biological pathways.

Comparison with Similar Compounds

Uniqueness: The unique combination of benzodioxole, oxadiazole, and fluorophenyl groups in [3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL (4-FLUOROPHENYL) ETHER provides distinct chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for specialized applications in various scientific fields.

Properties

Molecular Formula

C16H11FN2O4

Molecular Weight

314.27 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C16H11FN2O4/c17-11-2-4-12(5-3-11)20-8-15-18-16(19-23-15)10-1-6-13-14(7-10)22-9-21-13/h1-7H,8-9H2

InChI Key

KWKNHWIUSMXWFV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)COC4=CC=C(C=C4)F

Origin of Product

United States

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